molecular formula C10H8O4 B14298736 4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione CAS No. 113967-33-2

4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione

Katalognummer: B14298736
CAS-Nummer: 113967-33-2
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: ZKUBFUXKERAFCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a methoxy group, a propynyl group, and a cyclohexa-diene-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione typically involves multiple steps. One common method involves the reaction of a methoxy-substituted benzene derivative with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under phase-transfer catalysis conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may include continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene-dione core to more saturated structures.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or propynyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:

Wirkmechanismus

The mechanism by which 4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione exerts its effects involves interactions with various molecular targets. The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the formation of covalent bonds with proteins or nucleic acids, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione is unique due to its cyclohexa-diene-dione core, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable target for further research and development.

Eigenschaften

CAS-Nummer

113967-33-2

Molekularformel

C10H8O4

Molekulargewicht

192.17 g/mol

IUPAC-Name

4-methoxy-5-prop-2-ynoxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C10H8O4/c1-3-4-14-10-6-8(12)7(11)5-9(10)13-2/h1,5-6H,4H2,2H3

InChI-Schlüssel

ZKUBFUXKERAFCL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=O)C(=O)C=C1OCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.